
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is notable for its unique structure, which includes multiple ether linkages and a ketone functional group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable starting material, followed by oxidation to introduce the ketone functional group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is utilized in several fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ether linkages may also facilitate interactions with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether linkages but lacks the ketone group.
Polypropylene glycol (PPG): Similar structure but with propylene oxide units instead of ethylene oxide.
Crown ethers: Contain multiple ether linkages and are known for their ability to complex with metal ions.
Uniqueness
4,7,10,13,16,19,22,25-Octaoxapentatriacontan-2-one is unique due to its combination of ether linkages and a ketone functional group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
833446-65-4 |
|---|---|
Molecular Formula |
C27H54O9 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C27H54O9/c1-3-4-5-6-7-8-9-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-36-26-27(2)28/h3-26H2,1-2H3 |
InChI Key |
KLZFNMUICDMPJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

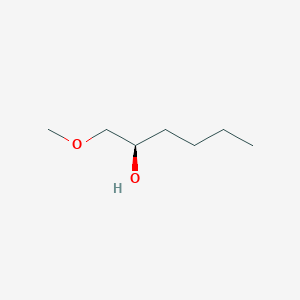
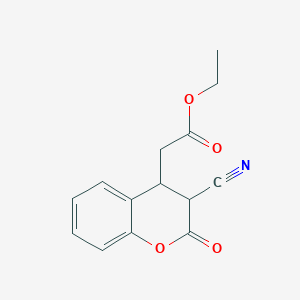
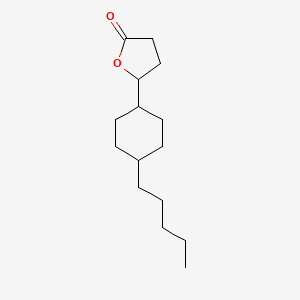
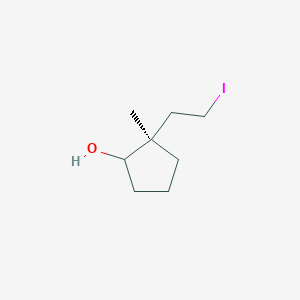
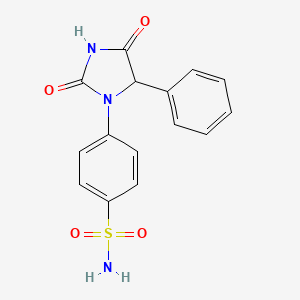
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
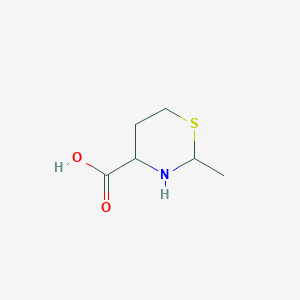

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
